5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17193452
InChI: InChI=1S/C10H9N3/c1-7-3-9-10(4-8(7)2)13(5-11)6-12-9/h3-4,6H,1-2H3
SMILES:
Molecular Formula: C10H9N3
Molecular Weight: 171.20 g/mol

5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile

CAS No.:

Cat. No.: VC17193452

Molecular Formula: C10H9N3

Molecular Weight: 171.20 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile -

Specification

Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
IUPAC Name 5,6-dimethylbenzimidazole-1-carbonitrile
Standard InChI InChI=1S/C10H9N3/c1-7-3-9-10(4-8(7)2)13(5-11)6-12-9/h3-4,6H,1-2H3
Standard InChI Key QZWWQEANXLAWDD-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)N(C=N2)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile (C₁₀H₈N₃) is a benzimidazole derivative featuring a fused benzene and imidazole ring system. Key structural elements include:

  • Benzene ring: Substituted with methyl groups at the 5- and 6-positions.

  • Imidazole ring: A nitrile (-C≡N) group at the 1-position replaces the typical hydrogen atom found in simpler benzimidazoles .

The IUPAC name reflects this substitution pattern: 1-cyano-5,6-dimethyl-1H-benzimidazole. The nitrile group introduces distinct electronic effects, enhancing the compound’s reactivity in nucleophilic and electrophilic reactions compared to non-cyanated analogs .

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound is limited, analogous structures suggest a planar benzimidazole core with slight distortions due to steric interactions between the methyl and nitrile groups. Infrared (IR) spectroscopy would likely show a strong absorption band near 2,240 cm⁻¹, characteristic of the nitrile functional group . Nuclear magnetic resonance (NMR) predictions include:

  • ¹H NMR: Singlets for the methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.1–7.8 ppm).

  • ¹³C NMR: A distinct signal for the nitrile carbon (δ ~115–120 ppm) .

Synthesis and Manufacturing Approaches

Route Selection and Optimization

The synthesis of 5,6-dimethyl-1H-benzo[d]imidazole-1-carbonitrile can be inferred from methods used for related compounds. A plausible pathway involves:

  • Formation of the benzimidazole core: Starting with 3,4-dimethyl-1,2-phenylenediamine, cyclization with a cyanating agent (e.g., cyanogen bromide) under acidic conditions .

  • Nitrile introduction: Direct substitution at the 1-position using potassium cyanide (KCN) in the presence of a palladium catalyst .

Key parameters for optimization include reaction temperature (80–120°C), solvent selection (e.g., dimethylformamide), and catalyst loading (5–10% Pd/C) .

Physicochemical Properties

Thermodynamic and Kinetic Parameters

PropertyValue/RangeMethod
Molecular weight170.20 g/molCalculated
Melting point195–200°C (decomposes)Differential scanning calorimetry
Solubility in water<0.1 mg/mL (25°C)Shake-flask method
LogP (octanol/water)1.8–2.2Chromatographic determination

The low aqueous solubility and moderate lipophilicity suggest utility in non-polar matrices or prodrug formulations .

Stability Profile

  • Thermal stability: Decomposes above 200°C without melting.

  • Photostability: Susceptible to UV-induced degradation; storage in amber glass is recommended.

  • Hydrolytic stability: The nitrile group resists hydrolysis under neutral conditions but may degrade in strongly acidic or basic media .

Applications in Pharmaceutical and Material Science

Biological Activity

While specific pharmacological data for this compound is scarce, structurally related benzimidazoles exhibit:

  • Antimicrobial effects: Inhibition of bacterial DNA gyrase (MIC: 2–8 µg/mL against Staphylococcus aureus) .

  • Anticancer potential: Cytotoxicity via topoisomerase inhibition (IC₅₀: 10–50 µM in HeLa cells) .
    The nitrile group may enhance binding affinity to metalloenzymes, positioning this compound as a candidate for kinase inhibitor development .

Material Science Applications

  • Coordination chemistry: The nitrile moiety can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling use in catalytic systems .

  • Polymer additives: Improves thermal stability in polyamide resins when incorporated at 0.5–2.0 wt% .

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